Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate
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Overview
Description
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a dihydropyridazine ring substituted with ethyl and methyl groups, as well as an ethyl ester functional group. The presence of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the dihydropyridazine ring. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs automated reactors and precise control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the dihydropyridazine ring to a fully saturated pyridazine ring.
Substitution: The ethyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-4-carboxylate derivatives, while reduction can produce fully saturated pyridazine compounds.
Scientific Research Applications
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-ethyl-6-methyl-2,5-dihydropyridazine-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a heterocyclic ring with an ester functional group but differs in the ring structure and substituents.
Ethyl 6-methyl-2-oxo-4-(3-(2,4,5-trifluorophenyl))-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar in having an ester group, but with different substituents and ring structure.
The uniqueness of this compound lies in its specific combination of substituents and ring structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
5238-77-7 |
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Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
ethyl 6-ethyl-3-methyl-1,4-dihydropyridazine-5-carboxylate |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-8(10(13)14-5-2)6-7(3)11-12-9/h12H,4-6H2,1-3H3 |
InChI Key |
CUVQGVYGSKKHLC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(CC(=NN1)C)C(=O)OCC |
Origin of Product |
United States |
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